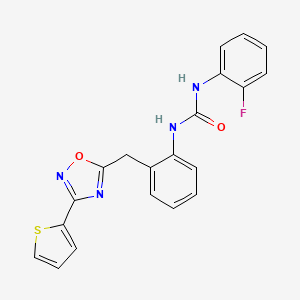

![molecular formula C21H19BrN2O4 B3009894 4-[[2-(6-溴-2-甲基-4-氧代喹啉-1-基)乙酰]氨基]苯甲酸乙酯 CAS No. 383899-37-4](/img/structure/B3009894.png)

4-[[2-(6-溴-2-甲基-4-氧代喹啉-1-基)乙酰]氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

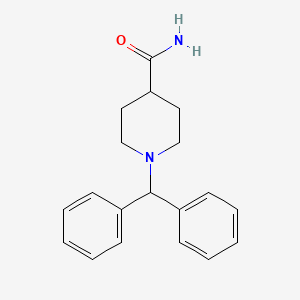

The compound of interest, Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various synthesized quinoline derivatives that have been studied for their fluorescent properties and potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate . This process likely involves nucleophilic substitution reactions where the amino group of the aminobenzoic acids attacks the electrophilic carbon of the chloroquinolines, leading to the formation of the quinoline-amino-benzoate structure. The specific compound may be synthesized through a similar pathway, with additional steps to introduce the bromo and acetyl groups.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is not provided, related compounds have been characterized using techniques such as single-crystal X-ray crystallography . These studies reveal the spatial arrangement of atoms within the molecule and can provide insights into the intramolecular and intermolecular interactions that may influence the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactions of similar compounds include intramolecular cyclization to form complex polycyclic structures when treated with concentrated sulfuric acid . Additionally, ethyl esters can be hydrolyzed under alkaline conditions to yield the corresponding carboxylic acids. The presence of a bromo substituent in the compound of interest suggests that it may also undergo further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by the substituents on the quinoline ring. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and fluorescence properties . The ethyl ester group is likely to contribute to the compound's solubility in organic solvents, while the bromo group may increase its density and molecular weight. Theoretical studies, such as those involving FT-IR, FT-Raman, and molecular docking, can provide additional information on the stability, charge distribution, and potential biological interactions of these compounds .

科学研究应用

合成和表征

- 4-[[2-(6-溴-2-甲基-4-氧代喹啉-1-基)乙酰]氨基]苯甲酸乙酯及其相关化合物已被合成并表征,具有潜在的抗菌活性。这些化合物对各种细菌和真菌菌株显示出有效性 (Desai, Shihora, & Moradia, 2007)。

药理学意义

- 类似的化合物已显示出药理学重要性,包括抗炎、镇痛和抗菌活性。该研究涉及合成和表征这些化合物,评价它们的药理特性,并与标准药物进行比较 (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010)。

分子和结构分析

- 4-[[2-(6-溴-2-甲基-4-氧代喹啉-1-基)乙酰]氨基]苯甲酸乙酯的分子结构和氢键超分子结构已被分析,提供了对其结构性质和潜在相互作用的见解 (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007)。

细胞毒性评估

- 4-[[2-(6-溴-2-甲基-4-氧代喹啉-1-基)乙酰]氨基]苯甲酸乙酯衍生物已针对其对人肝细胞癌细胞系的细胞毒性作用进行了评估,显示出显着的抑制作用 (Mohi El-Deen, Anwar, & Hasabelnaby, 2016)。

衍生物和类似物的合成

- 4-[[2-(6-溴-2-甲基-4-氧代喹啉-1-基)乙酰]氨基]苯甲酸乙酯的各种衍生物已被合成,包括具有荧光性质和在药物化学和有机合成中具有潜在应用的衍生物 (Avetisyan, Aleksanyan, & Ambartsumyan, 2007)。

理论研究和计算建模

- 对 4-[[2-(6-溴-2-甲基-4-氧代喹啉-1-基)乙酰]氨基]苯甲酸乙酯衍生物进行了计算研究,包括分子对接和 DFT 分析,以了解它们在分子水平上的潜在相互作用和活性 (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016)。

属性

IUPAC Name |

ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O4/c1-3-28-21(27)14-4-7-16(8-5-14)23-20(26)12-24-13(2)10-19(25)17-11-15(22)6-9-18(17)24/h4-11H,3,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSPDPMEDPDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=C2C=CC(=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

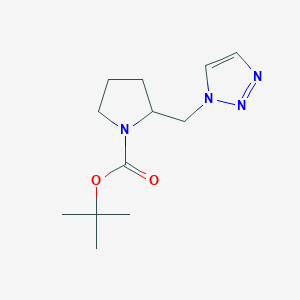

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

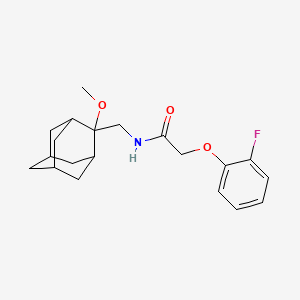

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)